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The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant
of its therapeutic index, directly influencing both efficacy and toxicity.[1][2] Enzymatically
cleavable linkers have become a cornerstone of modern ADC development, engineered to
maintain stability in systemic circulation and execute precise payload release within the target
tumor cell.[3][4][5] This guide provides a detailed exploration of the core principles, quantitative
data, and experimental methodologies related to the enzymatic cleavage of ADC linkers.

Principles of Enzymatic Linker Cleavage

Enzymatically cleavable linkers are designed to be substrates for enzymes that are highly
expressed or uniquely active within the tumor microenvironment or inside cancer cells, most
commonly in the lysosome.[4][6][7] This targeted cleavage ensures that the highly potent
cytotoxic payload is released preferentially at the site of action, minimizing systemic exposure
and associated off-target toxicity.[2]

The general mechanism involves several key steps:

e Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer
cell and is internalized, typically through receptor-mediated endocytosis.[8][9][10]

« Intracellular Trafficking: The ADC-antigen complex is trafficked through the endosomal
pathway to the lysosome.[9][10][11]
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» Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome,
specific proteases or glycosidases recognize and cleave the linker.[6][9][11]

o Payload Release: Cleavage of the linker, often followed by a self-immolative cascade,
liberates the active cytotoxic drug inside the cell.[3][5][12]

o Target Engagement: The released payload engages its intracellular target (e.g., microtubules
or DNA), leading to cell cycle arrest and apoptosis.[9][13]

Two primary classes of enzymes are exploited for this strategy: Cathepsins and 3-
Glucuronidase.

Cathepsin-Mediated Cleavage

Cathepsins, particularly the cysteine protease Cathepsin B, are lysosomal enzymes often
overexpressed in various tumor types.[4][14] Linkers designed for cathepsin cleavage typically
incorporate a dipeptide sequence that serves as a specific recognition motif.

 Valine-Citrulline (Val-Cit): This is the most widely used and well-characterized dipeptide
linker.[4][14][15] It exhibits high stability in human plasma while being efficiently cleaved by
Cathepsin B within the lysosome.[4][15][16] Many approved and clinical-stage ADCs, such
as brentuximab vedotin, utilize a Val-Cit linker, often in conjunction with a p-aminobenzyl
carbamate (PABC) self-immolative spacer to ensure the release of an unmodified payload.[2]

[31[5]

» Valine-Alanine (Val-Ala): This dipeptide is another effective motif for cathepsin-mediated
cleavage and is used in several ADCs in clinical trials.[4][14] It has been shown to be
cleaved by Cathepsin B at approximately half the rate of a Val-Cit linker but possesses lower
hydrophobicity.[16]

o Other Peptide Linkers: Tetrapeptide sequences like Gly-Gly-Phe-Gly (GGFG) are also
utilized, particularly for payloads like deruxtecan (DXd).[7] The GGFG linker is highly
sensitive to Cathepsin L.[7]

While Val-Cit linkers were designed for specific cleavage by Cathepsin B, studies have shown
that other lysosomal cysteine cathepsins (K, L, and S) can also process the linker, providing
redundancy in the payload release mechanism.[17][18][19]
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B-Glucuronidase-Mediated Cleavage

B-glucuronidase (GUSB) is another lysosomal enzyme that is abundant in lysosomes and
overexpressed in the microenvironment of some tumor types, particularly in necrotic regions.
[16][20][21][22]

e Mechanism: B-glucuronide linkers connect the payload to the antibody via a glucuronic acid
sugar moiety.[20][23] The glycosidic bond is stable in systemic circulation but is readily
cleaved by GUSB in the lysosome or tumor interstitium.[20][21]

o Advantages: These linkers are highly hydrophilic, which can help mitigate aggregation issues
often seen with hydrophobic payloads.[20][21][23] This property makes them an excellent
alternative or complement to peptide-based linkers, and they have been successfully used to
deliver payloads such as auristatins and doxorubicin analogs.[20][21]

Visualization of Cleavage Mechanisms and
Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex
processes involved in enzymatic linker cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC
[pmc.ncbi.nlm.nih.gov]

2. adc.bocsci.com [adc.bocsci.com]
3. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
4. adc.bocsci.com [adc.bocsci.com]

5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation
Chemistry - PMC [pmc.ncbi.nim.nih.gov]

6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo
[creativebiomart.net]

7. iphasebiosci.com [iphasebiosci.com]

8. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug
Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

9. tandfonline.com [tandfonline.com]
10. researchgate.net [researchgate.net]

11. Intracellular trafficking of new anticancer therapeutics: antibody—drug conjugates - PMC
[pmc.ncbi.nlm.nih.gov]

12. njbio.com [njbio.com]
13. aacrjournals.org [aacrjournals.org]
14. adc.bocsci.com [adc.bocsci.com]

15. Lysosomal-Cleavable Peptide Linkers in Antibody—Drug Conjugates - PMC
[pmc.ncbi.nlm.nih.gov]

16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

17. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15337727?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297053/
https://adc.bocsci.com/resource/comprehensive-guide-to-adc-linker-design-strategies-chemistry-and-optimization.html
https://www.creativebiolabs.net/enzymatically-cleavable-linkers.htm
https://adc.bocsci.com/services/enzymatically-cleavable-linkers.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4365093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4365093/
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://www.iphasebiosci.com/blog/adc-drugs-concepts-of-linker-cleavage-and-payload-release/
https://pubmed.ncbi.nlm.nih.gov/26108878/
https://pubmed.ncbi.nlm.nih.gov/26108878/
https://www.tandfonline.com/doi/full/10.2147/DDDT.S135571
https://www.researchgate.net/publication/379311165_The_Internalization_and_Intracellular_Trafficking_of_ADCs/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC5546728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5546728/
https://njbio.com/linkers-for-adcs/
https://aacrjournals.org/cancerres/article/76/9/2710/617389/Intracellular-Released-Payload-Influences-Potency
https://adc.bocsci.com/services/cathepsin-b-cleavable-linkers-peptide-linkers.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10669454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10669454/
https://www-spring.ch.cam.ac.uk/publications/pdf/2019_CSR_4361.pdf
https://aacrjournals.org/cancerres/article/77/24/7027/624910/Cathepsin-B-Is-Dispensable-for-Cellular-Processing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15337727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 18. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-
Drug Conjugates - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. aacrjournals.org [aacrjournals.org]

e 20. B-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability
- Creative Biolabs [creativebiolabs.net]

e 21. Expanded Utility of the B-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic
Agents - PMC [pmc.ncbi.nim.nih.gov]

e 22. [3-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release -
SigutLabs [sigutlabs.com]

e 23. B-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Enzymatic Cleavage
of ADC Linkers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15337727#understanding-enzymatic-cleavage-of-
adc-linkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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